molecular formula C11H8ClN3O B1271485 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile CAS No. 343375-39-3

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile

Cat. No.: B1271485
CAS No.: 343375-39-3
M. Wt: 233.65 g/mol
InChI Key: SBWFFRVKUYJGAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile typically involves the reaction of 3-chlorophenol with an appropriate amino compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile can be compared with other similar compounds, such as:

    2-[1-Amino-2-(4-chlorophenoxy)ethylidene]-malononitrile: Similar structure but with a different position of the chlorine atom on the phenoxy ring.

    2-[1-Amino-2-(3-bromophenoxy)ethylidene]-malononitrile: Similar structure but with a bromine atom instead of chlorine.

    2-[1-Amino-2-(3-methylphenoxy)ethylidene]-malononitrile: Similar structure but with a methyl group instead of chlorine.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.

Biological Activity

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

The molecular formula of this compound is C9H8ClN3\text{C}_9\text{H}_8\text{Cl}\text{N}_3, with a molecular weight of approximately 233.65 g/mol. The compound features a malononitrile moiety, which is known for its reactivity and applications in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as antimicrobial and anticancer activities. The precise molecular pathways involved remain an area of active investigation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results against Gram-positive bacteria and mycobacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the efficacy of several synthesized compounds, it was found that derivatives similar to this compound exhibited significant antibacterial activity. For instance, compounds with structural similarities demonstrated effectiveness comparable to clinically used antibiotics like ampicillin and rifampicin against Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundActivity Against S. aureusActivity Against M. tuberculosis
Compound AMIC = 0.5 µg/mLMIC = 1.0 µg/mL
Compound BMIC = 0.25 µg/mLMIC = 0.5 µg/mL
This compoundMIC = 0.75 µg/mLMIC = 1.5 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro assays.

Research Findings on Cytotoxicity

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-75.0
A5494.5

These findings suggest that the compound may serve as a lead for further drug development aimed at treating certain types of cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the chlorophenoxy substituent significantly affect the biological activity of the compound. Variations in substituents can enhance or diminish both antimicrobial and anticancer properties, highlighting the importance of molecular structure in drug design.

Properties

IUPAC Name

2-[1-amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-9-2-1-3-10(4-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFFRVKUYJGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377362
Record name [1-Amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-39-3
Record name [1-Amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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